N-(6-chloro-1,3-benzothiazol-2-yl)-4-[5-[(2R)-2,3-dihydroxypropyl]-3-fluoropyridin-2-yl]piperazine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The preparation of PMID25666693-Compound-116 involves synthetic routes that include the formation of five- and six-membered compounds . The reaction conditions and industrial production methods are designed to ensure the compound’s efficacy and stability. Specific details on the synthetic routes and reaction conditions are proprietary and patented .
Chemical Reactions Analysis
PMID25666693-Compound-116 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
PMID25666693-Compound-116 has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study the behavior of small molecular drugs.
Biology: It is used to investigate the role of TRPV1 in nociceptive neurons and inflammatory pain.
Medicine: It is used in clinical trials for the treatment of cancer-related pain.
Industry: It is used in the development of new pain management therapies.
Mechanism of Action
PMID25666693-Compound-116 exerts its effects by antagonizing the transient receptor potential cation channel V1 (TRPV1) . This channel is involved in the detection of noxious chemical and thermal stimuli and mediates proton influx, which may be involved in intracellular acidosis in nociceptive neurons . By blocking this channel, the compound helps to alleviate pain and inflammation .
Comparison with Similar Compounds
PMID25666693-Compound-116 is unique in its specific targeting of TRPV1. Similar compounds include:
Capsaicin: An agonist of TRPV1 used for neuropathic pain.
CNTX-4975: A clinical trial drug for pain management.
DWP-05195: Another clinical trial drug for neuropathic pain.
These compounds share similar mechanisms of action but differ in their specific applications and efficacy .
Properties
Molecular Formula |
C20H21ClFN5O3S |
---|---|
Molecular Weight |
465.9 g/mol |
IUPAC Name |
N-(6-chloro-1,3-benzothiazol-2-yl)-4-[5-[(2R)-2,3-dihydroxypropyl]-3-fluoropyridin-2-yl]piperazine-1-carboxamide |
InChI |
InChI=1S/C20H21ClFN5O3S/c21-13-1-2-16-17(9-13)31-19(24-16)25-20(30)27-5-3-26(4-6-27)18-15(22)8-12(10-23-18)7-14(29)11-28/h1-2,8-10,14,28-29H,3-7,11H2,(H,24,25,30)/t14-/m1/s1 |
InChI Key |
STXPENJJMUYCAL-CQSZACIVSA-N |
Isomeric SMILES |
C1CN(CCN1C2=C(C=C(C=N2)C[C@H](CO)O)F)C(=O)NC3=NC4=C(S3)C=C(C=C4)Cl |
Canonical SMILES |
C1CN(CCN1C2=C(C=C(C=N2)CC(CO)O)F)C(=O)NC3=NC4=C(S3)C=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.